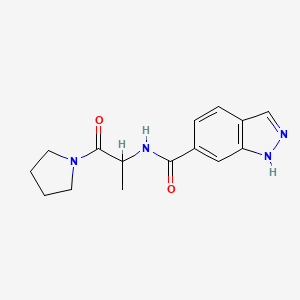![molecular formula C14H12Cl2N2O2 B6647386 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea, also known as DCPMU, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acid epoxides.
作用机制
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea inhibits sEH by binding to the enzyme's active site, preventing it from metabolizing fatty acid epoxides. This leads to an increase in the levels of these epoxides, which have been shown to have beneficial effects on various physiological processes, including inflammation, blood pressure regulation, and glucose metabolism.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also reduces blood pressure by increasing the levels of vasodilatory epoxyeicosatrienoic acids (EETs) and reducing the levels of vasoconstrictive angiotensin II. 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has also been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
实验室实验的优点和局限性
One of the main advantages of 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea is its specificity for sEH, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for research on 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea. One area of interest is the development of more potent and selective sEH inhibitors based on the structure of 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea. Another area of interest is the investigation of the therapeutic potential of 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea in various diseases, including hypertension, diabetes, and inflammation. Additionally, the mechanisms underlying the effects of 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea on glucose metabolism and insulin sensitivity require further investigation. Finally, the development of more effective delivery methods for 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea could broaden its applications in vivo.
合成方法
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea can be synthesized through a multistep process starting from 3,4-dichloroaniline and 2-hydroxybenzaldehyde. The first step involves the condensation of 3,4-dichloroaniline with 2-hydroxybenzaldehyde in the presence of a suitable acid catalyst to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine. Finally, the amine is treated with isocyanate to form 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea.
科学研究应用
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has been extensively studied in various scientific fields, including pharmacology, toxicology, and biochemistry. Its primary application is as an inhibitor of sEH, which has been implicated in the pathogenesis of several diseases, including hypertension, diabetes, and inflammation. 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has been shown to have potent anti-inflammatory, anti-hypertensive, and anti-diabetic effects in animal models.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-6-5-10(7-12(11)16)18-14(20)17-8-9-3-1-2-4-13(9)19/h1-7,19H,8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGNEINMYLOIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)



![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)

![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)